beta-Ionone

Catalog No.
S8054167
CAS No.
85949-43-5
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Ionone

CAS Number

85949-43-5

Product Name

beta-Ionone

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+

InChI Key

PSQYTAPXSHCGMF-BQYQJAHWSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C

Solubility

Slightly soluble (NTP, 1992)
In water, 169 mg/L at 25 °C
Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin
Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/
25.16 mg/L @ 25 °C (est)
soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water
1 ml in 3 ml 70% alcohol (in ethanol)

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C

Description

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery.
Beta-ionone is an ionone that is but-3-en-2-one substituted by a 2,6,6-trimethylcyclohex-1-en-1-yl group at position 4. It has a role as an antioxidant and a fragrance.
β-ionone is a natural product found in Nepeta nepetella, Vitis rotundifolia, and other organisms with data available.
beta-Ionone is a metabolite found in or produced by Saccharomyces cerevisiae.

Beta-Ionone is a naturally occurring aromatic compound classified as a ketone with the molecular formula C₁₃H₁₈O. It is a significant product of the degradation of carotenoids, primarily beta-carotene, through the action of carotenoid cleavage dioxygenases. The compound is recognized for its characteristic violet scent, which has led to its widespread use in perfumery and flavoring industries. Beta-Ionone contributes to the aroma of various essential oils, including rose oil, and is noted for its floral and powdery notes that enhance the fragrance profile of perfumes .

  • The pleasant floral scent of beta-ionone is attributed to its interaction with odor receptors in the nose [].
  • Interestingly, genetic variations can influence how individuals perceive this odor. Some people find it pleasant, while others detect a more pungent smell [].
  • Generally recognized as safe for use in cosmetics and fragrances at regulated levels.
  • As with many chemicals, caution and following recommended handling procedures are essential to avoid potential irritation or adverse effects.

Beta-Ionone is a naturally occurring fragrant molecule found in many plants, contributing to the aroma of fruits, vegetables, and flowers []. Research into beta-ionone spans various scientific disciplines, including:

  • Plant Biology and Ecology

    Beta-ionone is a product of beta-carotene breakdown and plays a role in plant communication and defense mechanisms []. Studies have explored how beta-ionone functions as an attractant or repellent for insects, influencing pollination and protecting plants from herbivores.

  • Microbial Production

    While naturally present in plants, beta-ionone is typically found in low concentrations. Researchers are investigating methods for large-scale production of beta-ionone using engineered microorganisms This approach offers a sustainable alternative to traditional extraction methods and allows for control over the production process.

, particularly oxidation and reduction processes. It can react vigorously with oxidizing agents and may exothermically interact with reducing agents, releasing hydrogen gas . In the atmosphere, beta-Ionone can undergo oxidation reactions with ozone and hydroxyl radicals, producing several byproducts such as aldehydes and dicarbonyls . The specific reactions include:

  • Oxidation: Beta-Ionone can be oxidized to form aldehydes like formaldehyde.
  • Reduction: It can react with reducing agents, potentially altering its structure and properties.

Beta-Ionone exhibits notable biological activities. Research indicates that it functions as an insect attractant or repellent, playing a role in plant-insect interactions. The compound has been shown to influence herbivore behavior, suggesting its potential utility in pest management strategies . Additionally, beta-Ionone may have antioxidant properties, contributing to its bioactivity in various biological systems.

The synthesis of beta-Ionone can be achieved through several methods:

  • From Carotenoids: The primary natural source is through the oxidative cleavage of beta-carotene by carotenoid cleavage dioxygenases.
  • Chemical Synthesis: Beta-Ionone can be synthesized from citral via a reaction with acetone under acidic conditions (usually sulfuric acid), forming pseudoionones that can cyclize into beta-Ionone .
  • Industrial Production: On an industrial scale, synthesis typically yields around 92% purity through controlled reactions involving citral and acetone.

Beta-Ionone is widely used across various industries due to its pleasing aroma:

  • Perfumery: It is a key ingredient in creating floral scents and is often used to replicate violet fragrances.
  • Flavoring: Employed in food products for its flavor-enhancing properties.
  • Cosmetics: Incorporated into cosmetic formulations for its fragrance and potential skin benefits.

Studies on beta-Ionone's interactions reveal significant insights into its sensory properties. Genetic variations among individuals affect their perception of beta-Ionone; for instance, certain genetic profiles can lead to heightened sensitivity to its floral scent while others may perceive it as unpleasant at higher concentrations . This variability highlights the importance of understanding individual differences in fragrance perception for applications in perfumery and product development.

Beta-Ionone belongs to a broader class of compounds known as ionones, which share structural similarities but differ in their scent profiles and chemical properties. Here are some similar compounds:

CompoundStructure CharacteristicsAroma Profile
Alpha-IononeSimilar structure; differs in double bond positionFruity and floral
Gamma-IononeContains a different cyclohexene structureWoody and resinous
Alpha-DamasconePositional isomer; different ketone functionCooked apple-like scent
Beta-DamasconeSimilar to alpha-damascone but with slight variationsSweet apple scent

Uniqueness of Beta-Ionone: Compared to its counterparts, beta-Ionone is distinguished by its unique violet aroma and its role as a significant contributor to the scent profile of roses. Its synthesis pathway from carotenoids also sets it apart from other ionones that may be derived from different precursors or synthesized through alternative methods .

Physical Description

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery.
Liquid; Liquid, Other Solid
Liquid
colourless to pale-yellow liquid with a warm, woody, dry odou

Color/Form

Colorless to pale, straw-colored liquid

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Boiling Point

284 °F at 18 mmHg (NTP, 1992)
271 °C at 760 mm Hg
Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/
266.00 to 269.00 °C. @ 760.00 mm Hg

Flash Point

greater than 235 °F (NTP, 1992)
> 113 °C (> 235 °F) - closed cup

Heavy Atom Count

14

Taste

Woody, berry, floral, green and fruity

Density

0.9462 (NTP, 1992)
0.9461 at 20/4 °C
0.940-0.947

Odor

Warm woody, dry, and fruity odor
Odor reminiscent of cedar wood; violet-like upon dilution

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-35 °C

UNII

A7NRR1HLH6

Vapor Pressure

0.054 mm Hg at 25 °C

Metabolism Metabolites

A 3 kg male rabbit was orally administered a total of 23 g beta-ionone for 7 days (approx. 1000 mg/kg bw/day). Urine was collected daily and for 4 days after the final dose. Allylic ring oxidation and ketone reduction yielded 3-oxo-ionone, 3-oxo-beta-ionol, dihydro-3-oxo-beta-ionol, and 3-hydroxy-beta-ionol, which were detected in the urine. Unchanged beta-ionone and the glucuronic acid conjugates of 3-oxo-beta-ionol and dihydro-3-oxo-beta-ionol were also detected.
/Researchers/ fed beta-ionone to three rabbits in daily increasing doses of 2-5 g with a total dose of about 30 g in one week. In another test, feeding continued for two weeks in daily doses of 4 g, which increased to 5 g towards the end. In this schedule, the dose was not administered on some days. Urine was collected from all animals and analyzed for the presence of metabolites. The metabolites identified included 3-oxo-beta-ionone, bionol, dihydro-beta-ionol, oxy-beta-ionol, oxy-dihydro-beta-ionol, and oxy-dihydro-beta-ionone. Tetrahydro derivatives and multiple unsaturated products formed by dehydrogenation were not seen. Two separate feeding tests conducted in the spring and in the fall showed that conversion products of beta-ionone which are hydrogenated to the -hydroxyl and -carbonyl groups were excreted in the spring but not in the fall.

Associated Chemicals

(E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one; 79-77-6

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By condensing citral with acetone to form pseudoionone, which is then cyclized by acid-type reagents.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: ACTIVE
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-: ACTIVE
... Alpha- and beta-ionones account for 57% of the volatile components of violet flowers (Viola odorata).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

A possible role of metabolic activation by cytochrome P450 (P450) in thioacetamide-induced hepatotoxicity was investigated in male BALB/c mice. The mice were pretreated with the P450 inducer, beta-ionone, subcutaneously at 600 mg/kg, 72 and 48 hr prior to an intraperitoneal administration of either 100 or 200 mg/kg of thioacetamide. The elevated activities of serum alanine aminotransferase and serum aspartate aminotransferase by thioacetamide were greatly potentiated by the pretreatment with beta-ionone. Moreover, the potentiation of thioacetamide-induced hepatotoxicity was also observed in the histopathological examination of livers. The hepatic necrosis by thioacetamide was potentiated when mice were pretreated with beta-ionone. In liver microsomes, the activities of P450 2B-specific pentoxyresorufin O-depentylase and benzyloxyresorufin O-debenzylase were significantly induced by the treatment with beta-ionone. Beta-ionone also induced other P450-associated monooxygenases. Because the pretreatment with beta-ionone was not hepatotoxic at the dose inducing P450s. our present results suggest that beta-ionone may be a useful model inducer of P450 enzyme(s) in studying toxic mechanism of certain chemicals which require metabolic activation by P450s in mice.
Female ICR mice were treated with cocaine either alone or in combination with one of several cytochrome P450 (CYP) inducers, i.e. phenobarbital, beta-ionone, dexamethasone and beta-naphthoflavone. Cocaine-induced hepatotoxicity was first observed by pretreatment with phenobarbital, beta-ionone or dexamethasone in accordance with significant elevation of cocaine N-demethylation, the first step of cocaine bioactivation. The hepatic lesions occured in the periportal region (zone 1) by phenobarbital and beta-ionone and in the perivenular region (zone 3) by dexamethasone. The activities of the enzyme specific for CYP isozyme were determined to elucidate the effects of pretreatment with CYP inducers. Beta-naphthoflavone induced CYP1A and 2B but had no effects on hepatotoxicity by cocaine. On the other hand, beta-ionone enhanced hepatotoxicity without induction of CYP3A. Activities of cocaine N-demethylase correlated well with CYP2A (r=0.83) and CYP2B (r=0.81). Cocaine N-demethylation was inhibited particularly by addition of the CYP2A specific inhibitor, 8-methoxypsoralen. Moreover, pretreatment with 8-methoxypsoralen produced a marked inhibition of the hepatotoxicity induced by cocaine in phenobarbital-treated mice. These results suggest that cocaine-induced hepatotoxicity in female mice was mediated in part by CYP2A, participating in cocaine N-demethylation.
beta-Ionone demonstrates potent anticancer activity both in vitro and in vivo. We determined tumor incidence and the number of rats bearing tumors as well as cell proliferation and apoptosis in a rat mammary cancer model induced by 7, 12-dimethylbenz[a]anthracene (DMBA). Rats were fed an AIN-76A diet containing beta-ionone (0, 9, 18 or 36 mmol/kg), starting 2 weeks before DMBA administration and continuing for 24 weeks. A dose-dependent inhibition of mammary carcinogenesis by dietary beta-ionone was observed. Corresponding tumor incidence values were 82.1, 53.3, 25.9 and 10.0% (p < 0.01 or 0.05). Time to tumor appearance increased and tumor multiplicity decreased with increasing dietary beta-ionone. Histopathological and immunohistochemical evaluations of tumors were performed on the 64, 31, 15 and 3 tumors, respectively, identified in rats from the respective groups of 30. The proportions of adenocarcinomas, adenomas and benign masses were equally distributed in the latter group. In proportions within the other groups, the proportions of adenocarcinomas and benign masses decreased and increased with increasing dietary beta-ionone. Proliferating cell nuclear antigen (PCNA), cyclin D1 and Bcl-2 expression decreased, and Bax expression and nuclear fragmentation increased with increasing dietary beta-ionone. These results demonstrate the potent capacity of dietary beta-ionone to suppress DMBA-initiated mammary cancer in rats.
Beta-ionone (BI) is a degraded (C 13) sesquiterpene found in plant essential oils. It has been used in the synthesis of perfume chemicals and vitamin A. Recently, it was reported that BI is a rather potent in vitro inhibitor of CYP2B1-catalysed reactions in rat liver microsomes. The present study was performed to investigate whether inhibition of CYP2B1 reactions by BI could lead to an attenuation of cyclophosphamide (CP)-induced embryotoxicity in the rat. In a preliminary experiment, a dose-dependent prolongation of pentobarbital sleeping time in male and female Wistar rats suggested that BI inhibits CYP2B1 in vivo as well. In a second experiment, rats were treated by gavage with BI (0, 250, 500, 750 or 1000 mg/kg body wt) 45 min prior to a subcutaneous injection of either CP (7.5 mg/kg body wt) or its vehicle (saline) on day 11 of pregnancy. BI alone, at the highest dose tested, caused a high proportion of resorptions. Lower doses of BI, however, clearly attenuated CP-induced embryolethality and teratogenicity. These results seem to support the view that, as far as rats are concerned, CYP2B1 plays an important role in the conversion of CP into its embryolethal and teratogenic metabolites.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-11-23
C. Höckelmann; F. Jüttner; Volatile organic compound (VOC) analysis and sources of limonene, cyclohexanone and straight chain aldehydes in axenic cultures of Calothrix and Plectonema, Water Science and Technology, 499, 47-54. DOI:10.2166/wst.2004.0531

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